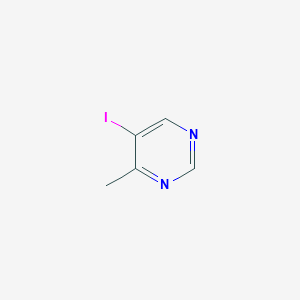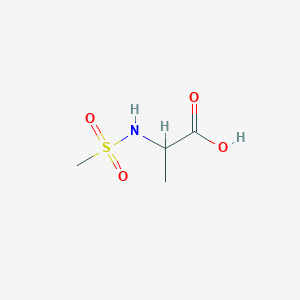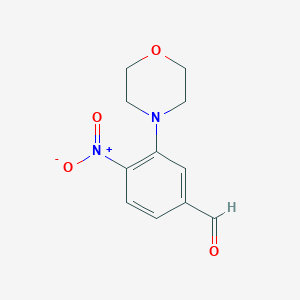
6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is a chemical compound with the molecular formula C8H4F3NO4 . It belongs to the family of pyridine-2,3-dicarboxylic acid derivatives, which have various applications in pharmaceutical, agricultural, and industrial fields.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid”, often involves a stepwise liquid-phase/vapor-phase process . The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced under liquid-phase conditions, followed by vapor-phase fluorination of 2,3,5-DCTC to produce 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a trifluoromethyl group (-CF3) and at the 2 and 3 positions with carboxylic acid groups (-COOH) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid can be used as a building block in organic synthesis, particularly in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions .
Metal-Organic Frameworks (MOFs)
This compound is also involved in the synthesis of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis .
Pharmaceutical Industry
In the pharmaceutical field, it serves as an intermediate for the development of various drugs due to its unique trifluoromethyl group that can enhance biological activity .
Agrochemical Applications
The trifluoromethyl group is known to improve fungicidal activity, making this compound valuable in the synthesis of agrochemicals like fluazinam .
Pesticide Synthesis
It is used in the production of pesticides, including the synthesis of sulfoxaflor, which involves a condensation reaction with a trifluoromethyl-containing building block .
Dyestuff Field
As an intermediate, it finds application in the dyestuff industry, contributing to the synthesis of various dyes .
Crop Protection
The demand for trifluoromethylpyridine derivatives is high in crop protection, where they are used to shield crops from pests .
Synthesis of Methiodide Salts
Lastly, it is utilized in the synthesis of methiodide salts, which are important intermediates in various chemical reactions .
Zukünftige Richtungen
The future directions for “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Wirkmechanismus
Target of Action
Similar compounds like 2,3-pyridinedicarboxylic acid have been reported to inhibit glucose synthesis .
Mode of Action
It’s worth noting that similar compounds have shown complexing ability towards certain ions .
Result of Action
Similar compounds have shown to have effects on certain biological processes .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJKAVDDRGVIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547832 |
Source


|
| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90376-94-6 |
Source


|
| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)





![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)



![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)
